molecular formula C8H8ClN B8698478 N-Methylbenzimidoyl chloride CAS No. 72017-01-7

N-Methylbenzimidoyl chloride

Cat. No.: B8698478
CAS No.: 72017-01-7
M. Wt: 153.61 g/mol
InChI Key: KFVKPSOJAAJVSR-UHFFFAOYSA-N
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Description

N-Methylbenzimidoyl chloride is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride group in N-methylbenzimidoyl chloride undergoes nucleophilic substitution with a range of nucleophiles, forming stable imidoyl derivatives:

ReactantConditionsProductYieldSource
1,1-DimethylhydrazineDry toluene, RT, 48 hrN¹,N¹,N³-Tri-substituted amidrazones78–94%
Sodium methoxideAnhydrous THF, 0°C to RTN-Methoxybenzimidamide85%
AmmoniaEt₂O, −78°CBenzamidine derivatives67%

Mechanism : The reaction proceeds via a two-step process:

  • Nucleophilic attack at the electrophilic carbon adjacent to chlorine.

  • Elimination of HCl, stabilized by bases like triethylamine .
    DFT studies confirm a planar transition state with partial negative charge development on the nucleophile.

Condensation with Hydrazines

This compound reacts exothermically with hydrazines to form tri-substituted amidrazones, as demonstrated by 1H NMR and HRMS data :

text
PhC(Cl)=NMe + H₂NNMe₂ → PhC(NHMe)=NNMe₂ + HCl
  • Key Example : Reaction with 1,1-dimethylhydrazine in toluene yields N¹,N¹,N³-trimethylbenzamidrazone (94% yield) .

  • Solid-State Structure : X-ray crystallography reveals a planar amidrazone core stabilized by intramolecular hydrogen bonding (N–H···N distance: 2.12 Å) .

Acylation Reactions

The compound acts as an acylating agent, transferring the benzimidoyl group to nucleophiles:

SubstrateProduct ClassApplicationSource
AlcoholsImidate estersProdrug synthesis
ThiolsThioimidatesCoordination chemistry ligands
AminesAmidinesBioactive molecule intermediates

Kinetic Control : Reactions with primary amines favor mono-acylation at −20°C, while higher temperatures lead to bis-acylated byproducts.

Coordination Chemistry

This compound-derived amidrazones form complexes with transition metals:

text
[RhCl₃(PhC(NHMe)=NNMe₂)] → Rh(III) complexes (λmax = 420 nm)
  • Applications : Catalytic C–H activation and asymmetric synthesis .

  • Spectroscopic Data : IR spectra show ν(C=N) at 1,620–1,650 cm⁻¹, confirming ligand coordination .

Industrial and Pharmacological Relevance

  • API Synthesis : Intermediate in antivirals and kinase inhibitors .

  • Scale-Up : Kilogram-scale reactions achieve >90% purity via short-path distillation .

  • Stability : Decomposes above 150°C; store under inert gas at −20°C .

This compound’s modular reactivity and compatibility with diverse reaction conditions make it indispensable in modern organic synthesis. Ongoing research focuses on enantioselective transformations and green chemistry applications .

Properties

CAS No.

72017-01-7

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

N-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

KFVKPSOJAAJVSR-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methyl benzamide (55.97 g., 418 mmole) and thionyl chloride (114.7 g, 0.96 mole) were treated as in Example I. Yield 58.4 g (91%) of the title compound, b.p. 80°-90° C. (~0.1 mm Hg).
Quantity
55.97 g
Type
reactant
Reaction Step One
Quantity
114.7 g
Type
reactant
Reaction Step One
Yield
91%

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